molecular formula C13H11N3OS B1666208 6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)- CAS No. 945400-24-8

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

Cat. No. B1666208
M. Wt: 257.31 g/mol
InChI Key: FYTAUNFPOYWHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-2184 is a radioligand for detecting beta-amyloid deposits.

Scientific Research Applications

Radiosynthesis and PET Tracer Development

One significant application of a compound related to 6-Benzothiazolol is in the development of radiotracers for positron emission tomography (PET). A study by Kawamura et al. (2020) involved the synthesis of [18 F]PM-PBB3, a tau PET tracer for imaging tau pathologies in the human brain. This tracer was synthesized to overcome limitations like rapid metabolism and short half-life, making it useful for clinical applications.

Drug Metabolism and Stability

In the field of medicinal chemistry, the modification of the benzothiazole ring in compounds like 6-Benzothiazolol has been studied to improve metabolic stability. For example, Stec et al. (2011) explored various 6,5-heterocyclic analogues, including benzothiazole, to reduce metabolic deacetylation, enhancing stability and efficacy in vitro and in vivo (Stec et al., 2011).

Central Nervous System Activity

Barlin et al. (1992) reported on the synthesis and central nervous system (CNS) activities of benzothiazolol derivatives. They evaluated compounds for their ability to displace [3H]diazepam from rat brain membrane preparations, providing insights into their potential CNS activities (Barlin et al., 1992).

Antiparasitic Applications

Compounds derived from benzothiazolol have shown potential as antiparasitic agents. Haugwitz et al. (1982) synthesized isothiocyanato-2-pyridinylbenzoxazoles and benzothiazoles and evaluated their anthelmintic activities, revealing significant activity against nematodes and tapeworms (Haugwitz et al., 1982).

Anticancer Research

Waghmare et al. (2013) conducted research on benzothiazolol derivatives, particularly focusing on their in-vitro anticancer activity. They synthesized a novel heterocycle, 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1- b ] [1,3] benzothiazole, and its derivatives, and found that many compounds exhibited remarkable activity against 60 human cancer cell lines (Waghmare et al., 2013).

Metabotropic Glutamate Receptor Modulation

In a 2018 study, Bollinger et al. discovered novel benzo[d]isothiazole-3-carboxamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). This discovery contributes to the understanding of mGlu4 modulation and its potential therapeutic applications (Bollinger et al., 2018).

properties

CAS RN

945400-24-8

Product Name

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)

InChI Key

FYTAUNFPOYWHBC-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(6-(methylamino)pyridin-3-yl)-1,3-benzothiazol-6-ol
AZD 2184
AZD-2184
AZD2184

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 520 mg, 2.03 mmol) was dissolved in tetrahydrofuran (15 mL) and (BOC)2O (974 mg, 4.46 mmol) and N,N-dimethylaminopyridine (DMAP; 496 mg, 4.06 mmol) were sequentially added thereto. After agitating the resulting reaction mixture for 16 hours at room temperature and removing the solvent under reduced pressure, the mixture was dissolved again in dichloromethane (40 mL). Then, after adding piperidine (4.0 mL, 40.6 mmol), the reaction mixture was agitated for 1 hour at room temperature and ammonium chloride aqueous solution was added. After extracting the organic compound with dichloromethane and removing water using sodium sulfate, column chromatography yielded the target compound 2-[2-(N-monomethylamino)pyridin-5-yl]-6-hydroxybenzothiazole (12-4, 519 mg, 72%) as a white solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-[2-(N-Monomethyl)aminopyridin-5-yl]-6-methoxybenzothiazole (42, 650 mg, 2.40 mmol) obtained in step 3 was dissolved in [bmim][BF4] (13 mL) and, after adding bromic acid (48%, 2.4 mL), the reaction mixture was held at 130° C. overnight. After cooling to room temperature and adding water and sodium bicarbonate aqueous solution, the solid thus obtained was filtered and washed with water. After removing the solvent under reduced pressure, recrystallization from methanol and dichloromethane solvent yielded 2-[2-(N-monomethyl)aminopyridin-5-yl]-6-hydroxybenzothiazole (46, 550 mg, 89%) as a brown solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
[bmim][BF4]
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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